3-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoic acid
Overview
Description
3-{[2-(4-Chloro-2-methylphenoxy)propanoyl]amino}benzoic acid is an organic compound with the molecular formula C17H16ClNO4 It is characterized by the presence of a benzoic acid moiety linked to a propanoyl group substituted with a 4-chloro-2-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoic acid typically involves the following steps:
Formation of the Propanoyl Intermediate: The initial step involves the reaction of 4-chloro-2-methylphenol with propanoyl chloride in the presence of a base such as pyridine to form 2-(4-chloro-2-methylphenoxy)propanoyl chloride.
Amidation Reaction: The propanoyl chloride intermediate is then reacted with 3-aminobenzoic acid in the presence of a base like triethylamine to form the desired product, this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenoxy ring, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group in the propanoyl moiety, potentially converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
3-{[2-(4-Chloro-2-methylphenoxy)propanoyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 3-{[2-(4-Chloro-2-methylphenoxy)propanoyl]amino}benzoic acid
- 3-((2-Chloro-4-methylphenoxy)methyl)-4-methoxybenzaldehyde
- 2-Chloro-4-(methylsulfonyl)benzoic acid
Comparison:
- Structural Differences: While all these compounds share a phenoxy group, they differ in the substituents attached to the phenoxy ring and the nature of the linking groups.
- Chemical Properties: The presence of different substituents can significantly influence their reactivity and chemical behavior.
- Applications: Each compound may have unique applications based on its specific chemical structure and properties. For example, this compound is particularly noted for its potential in medicinal chemistry, whereas others may be more suited for industrial applications.
Properties
IUPAC Name |
3-[2-(4-chloro-2-methylphenoxy)propanoylamino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-10-8-13(18)6-7-15(10)23-11(2)16(20)19-14-5-3-4-12(9-14)17(21)22/h3-9,11H,1-2H3,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLWOIGJWSKHRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC=CC(=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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